molecular formula C10H13N B13737021 1-(2-Phenylethyl)aziridine CAS No. 3164-46-3

1-(2-Phenylethyl)aziridine

Cat. No.: B13737021
CAS No.: 3164-46-3
M. Wt: 147.22 g/mol
InChI Key: QSHMWSLFNQLCNI-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)aziridine is an organic compound featuring a three-membered aziridine ring attached to a 2-phenylethyl group. Aziridines are known for their high ring strain, making them reactive intermediates in organic synthesis. The phenylethyl group adds further complexity and potential for diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with an epoxide under basic conditions to form the aziridine ring. Another method includes the cyclization of 2-phenylethylamine with a halogenated compound in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process often includes the use of oxide catalysts and high temperatures to effect the dehydration and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylethyl)aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Alkyl halides, acyl chlorides

Major Products:

    Acyclic Amines: Formed through nucleophilic ring opening

    Aziridine N-oxides: Formed through oxidation

    Substituted Aziridines: Formed through substitution reactions

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)aziridine involves the high ring strain of the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can form aziridinium ions in the presence of electrophiles, which then react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • N-(1-Phenylethyl)aziridine-2-carboxylate
  • N-(1-Phenylethyl)aziridine-2-carbaldehyde
  • N-(1-Phenylethyl)aziridine-2-methanol

Comparison: 1-(2-Phenylethyl)aziridine is unique due to its simple structure and high reactivity, making it a versatile intermediate in organic synthesis. Compared to its similar compounds, it lacks additional functional groups, which can make it more straightforward to use in certain reactions .

Properties

CAS No.

3164-46-3

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-(2-phenylethyl)aziridine

InChI

InChI=1S/C10H13N/c1-2-4-10(5-3-1)6-7-11-8-9-11/h1-5H,6-9H2

InChI Key

QSHMWSLFNQLCNI-UHFFFAOYSA-N

Canonical SMILES

C1CN1CCC2=CC=CC=C2

Origin of Product

United States

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